molecular formula C21H23N3O2S B3310366 N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 946202-94-4

N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B3310366
CAS RN: 946202-94-4
M. Wt: 381.5 g/mol
InChI Key: MUQBYNLDLTWOPK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, scavenge free radicals, and inhibit the growth of microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its potential as a therapeutic agent for cancer and other diseases. It is also relatively easy to synthesize and has shown low toxicity in animal studies. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide. One direction is to study its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Another direction is to investigate its pharmacokinetics and pharmacodynamics to determine the optimal dosage and administration route. Additionally, further studies are needed to determine its safety and efficacy in clinical trials.
In conclusion, N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15-7-6-9-18(16(15)2)23-20(25)14-27-21-22-11-12-24(21)13-17-8-4-5-10-19(17)26-3/h4-12H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQBYNLDLTWOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
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N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
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N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
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N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
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N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
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N-(2,3-dimethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide

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